molecular formula C5H10N2O2S B14127850 (2R)-N-acetyl-2-amino-3-sulfanylpropanamide

(2R)-N-acetyl-2-amino-3-sulfanylpropanamide

Cat. No.: B14127850
M. Wt: 162.21 g/mol
InChI Key: YVDBIXASASLJPM-BYPYZUCNSA-N
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Description

(2R)-N-acetyl-2-amino-3-sulfanylpropanamide is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an acetyl group, an amino group, and a sulfanyl group attached to a propanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-acetyl-2-amino-3-sulfanylpropanamide typically involves the acetylation of 2-amino-3-sulfanylpropanoic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include acetic anhydride and a base such as pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-acetyl-2-amino-3-sulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-N-acetyl-2-amino-3-sulfanylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-N-acetyl-2-amino-3-sulfanylpropanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the acetyl group can participate in acetylation reactions, modifying the activity of enzymes and other proteins. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-acetyl-2-amino-3-sulfanylpropanamide: The enantiomer of the compound, differing in the stereochemistry at the second carbon.

    N-acetylcysteine: A related compound with similar functional groups but lacking the amide moiety.

    Cysteine: The parent amino acid from which (2R)-N-acetyl-2-amino-3-sulfanylpropanamide is derived.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an acetyl and a sulfanyl group. This combination of functional groups allows it to participate in a diverse array of chemical reactions and makes it a versatile molecule for various applications.

Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

(2R)-N-acetyl-2-amino-3-sulfanylpropanamide

InChI

InChI=1S/C5H10N2O2S/c1-3(8)7-5(9)4(6)2-10/h4,10H,2,6H2,1H3,(H,7,8,9)/t4-/m0/s1

InChI Key

YVDBIXASASLJPM-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)NC(=O)[C@H](CS)N

Canonical SMILES

CC(=O)NC(=O)C(CS)N

Origin of Product

United States

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